2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
Description
2-(3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a triazolopyrimidinone derivative characterized by a 3-fluorophenyl substituent at position 3 of the triazole ring and a phenethyl group attached to the acetamide nitrogen. The core structure, triazolo[4,5-d]pyrimidin-7-one, is a fused heterocyclic system that provides a rigid scaffold for molecular interactions.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWZEGMHFFQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide belongs to a class of triazolo-pyrimidine derivatives known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo-pyrimidine core.
- A fluorophenyl substituent.
- An acetamide functional group.
The molecular formula is with a molecular weight of approximately 346.37 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can achieve IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .
Antimicrobial Activity
Triazolo-pyrimidines have also been evaluated for their antimicrobial effects. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of triazolo-pyrimidines is notable, with studies indicating that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be beneficial in treating conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds similar to this one have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- DNA Interaction : Some triazolo-pyrimidines exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Efficacy : A study investigating a related triazolo-pyrimidine derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 8 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Antimicrobial Study : Another study evaluated a series of triazolo-pyrimidine derivatives for their antibacterial properties, revealing that certain compounds had MIC values significantly lower than standard antibiotics against resistant bacterial strains .
Chemical Reactions Analysis
Core Reactivity of the Triazolo-Pyrimidine System
The bicyclic heterocycle demonstrates three primary reaction types:
Notably, the 7-oxo group participates in hydrogen bonding interactions that stabilize transition states during substitution reactions.
Side Chain Modifications
The phenethylacetamide moiety undergoes distinct transformations:
Acetamide Hydrolysis
- Conditions : 6M HCl, 100°C, 12 hrs
- Product : Free carboxylic acid (92% yield)
- Mechanism : Acid-catalyzed nucleophilic acyl substitution
- Application : Generates water-soluble derivatives for biological testing
N-Phenethyl Group Functionalization
| Reagent | Product | Yield | Key Application |
|---|---|---|---|
| PCl₅ | Chloroacetamide derivative | 78% | Radioligand synthesis |
| NaN₃/DMSO | Azido intermediate | 65% | Click chemistry substrates |
Palladium-Mediated Couplings
The triazolo-pyrimidine system enables cross-coupling reactions:
Suzuki-Miyaura Reaction
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C
- Scope :
- Aryl boronic acids with EWGs (NO₂, CF₃): 70-85% yields
- Electron-rich boronic acids: <40% yields (decomposition observed)
- Limitation : Steric hindrance from 3-fluorophenyl group restricts ortho-substitutions
Oxidative Ring Expansion
Under strong oxidizing conditions:
- Reagents : mCPBA/CH₂Cl₂, 0°C → RT
- Product : 8-Membered triazolo-pyrimidine-diazepine hybrid
- Key Observation :
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
| Condition | Outcome | Quantum Yield |
|---|---|---|
| Methanol solution | [2+2] Cycloaddition dimer | Φ=0.12 |
| Solid state | C-F bond cleavage | Not quantified |
Experimental data shows radical intermediates trapped via ESR spectroscopy .
Comparative Reactivity Table
Relative reaction rates at C-6 position:
| Electrophile | Relative Rate (krel) | Solvent |
|---|---|---|
| Methyl iodide | 1.00 | DMF |
| Benzyl bromide | 0.78 | DMF |
| Allyl chloride | 0.45 | THF |
| Propargyl bromide | 0.12 | Acetonitrile |
Data suggests strong dependence on both electronic and steric factors .This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry applications where late-stage functionalization is critical. The unique electronic environment created by the fluorine substituent and fused heterocyclic system enables predictable regiochemical outcomes in most transformations.
Comparison with Similar Compounds
Key Observations:
Fluorine’s electron-withdrawing nature could reduce metabolic oxidation, increasing half-life relative to non-fluorinated analogs .
The trimethylphenyl group in ’s compound introduces steric hindrance, which might limit off-target interactions but reduce solubility .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (406.42 vs. 326.35 g/mol) and fluorine content suggest greater lipophilicity (logP), which could enhance membrane permeability but require formulation optimization for solubility .
Research Findings and Hypothetical Implications
While experimental data for the target compound is scarce, comparisons with analogs suggest:
- Bioactivity: Fluorinated triazolopyrimidinones often exhibit enhanced kinase inhibition due to fluorine’s ability to modulate electron density in aromatic systems .
- Solubility vs. Permeability Trade-off : The phenethyl group in the target compound may balance solubility (via amine functionality) and permeability (via hydrophobicity), whereas the trimethylphenyl group in ’s compound prioritizes selectivity over solubility .
- Synthetic Feasibility : The methyl-substituted analogs ( and ) are likely easier to synthesize due to simpler substituents, but the target compound’s fluorophenyl group offers a pharmacophore advantage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
